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A-Estradiol 2-Acetate

Cat. No.: B11825624
M. Wt: 329.4 g/mol
InChI Key: NJSDZHOPOJPWOQ-AJMRNRSSSA-M
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Description

Overview of Estradiol (B170435) Esters in Chemical Biology

Estradiol esters are a class of compounds where one or both of the hydroxyl groups of estradiol are converted into an ester. This chemical modification is a common strategy in drug design to create prodrugs. wikipedia.org Esterification of estradiol can significantly alter its pharmacokinetic properties. For instance, it can increase the compound's lipophilicity, which often leads to a longer duration of action when administered via intramuscular injection due to the formation of a depot in fatty tissue. wikipedia.org

These esters are generally inactive themselves, having a very low binding affinity for the estrogen receptor. wikipedia.org Their biological activity is dependent on their hydrolysis by esterases in the body to release the active parent hormone, estradiol. wikipedia.org This conversion makes estradiol esters valuable tools in hormone therapy and as research chemicals to study estrogenic action. wikipedia.orgdrugbank.com The first estrogen ester to be marketed was estradiol benzoate (B1203000) in 1933, paving the way for the development of numerous other esters like estradiol valerate (B167501) and estradiol cypionate. wikipedia.org

Significance of A-Ring Modified Estrogens

The A-ring of estradiol, being phenolic, is a critical site for its interaction with the estrogen receptor and for its metabolic transformations. Modifications on this ring have been a fertile ground for research, leading to the development of estrogens with unique properties. For example, some A-ring modified estrogens have been investigated for their potential as anticancer agents. researchgate.netgrantome.comacs.org

Research has shown that the introduction of substituents on the A-ring can modulate the antioxidant properties of estrogens. nih.gov Specifically, derivatives with an unsubstituted phenolic hydroxyl group and adjacent electron-donating groups, such as methoxy (B1213986) groups, have demonstrated strong antioxidant effects. nih.gov Furthermore, the nature and position of the substituent on the A-ring can influence the compound's interaction with the estrogen receptor, potentially leading to compounds with selective estrogen receptor modulator (SERM) characteristics or even antiestrogenic activity. acs.org

Historical Context of 2-Substituted Estradiol Derivatives

The synthesis and biological evaluation of 2-substituted estradiol derivatives have been a subject of interest for several decades. Early investigations into the structure-activity relationships of estrogens revealed that the 2-position of the A-ring is a viable site for modification without completely abolishing estrogenic activity. who.int This led to the synthesis of a variety of analogs with different substituents at this position to explore how these changes would affect biological function. who.int

Research in this area has been driven by the desire to create estrogens with improved therapeutic profiles, such as enhanced tissue selectivity or different mechanisms of action. Studies have examined the impact of introducing various functional groups at the C-2 position, including acetyl groups, on the uterotrophic activity and receptor binding affinity of the resulting compounds. who.int These explorations have contributed significantly to our understanding of how the estrogenic signal is transduced and how it can be modulated through chemical design. who.int

Research Findings on A-Ring Modified Estrogens

The following tables summarize key research findings related to the properties and activities of A-ring modified estrogens, providing a comparative context for understanding the significance of A-Estradiol 2-Acetate (B119210).

Table 1: Comparative Antioxidant Activity of A-Ring Modified Estrogen Derivatives

Compound/ModificationPosition of ModificationNature of SubstituentObserved Antioxidant EffectReference
Estradiol--Moderate nih.gov
2-Methoxyestradiol (B1684026)C-2MethoxyStrong nih.gov
4-MethoxyestradiolC-4MethoxyStrong nih.gov
2,4-DimethoxyestradiolC-2, C-4MethoxyVery Strong nih.gov
Estradiol with no free A-ring hydroxylA-Ring-No significant effect nih.gov

Table 2: In Vitro Anticancer Activity of Selected 2-Substituted Estradiol Analogs

CompoundSubstituent at C-2Cancer Cell LineIC50 (µM)Reference
2-Pyrazolyl-estradiol analog 1Pyrazole derivativeHeLa1.55 researchgate.net
2-Pyrazolyl-estradiol analog 2Pyrazole derivativePC32.90 researchgate.net
2-Pyrazolyl-estradiol analog 3Pyrazole derivativeDU1451.41 researchgate.net
2-MethoxyestradiolMethoxyNCI 55 cell line panelMean activity serves as a benchmark acs.org
2-Ethylestradiol-3-O-sulfamateEthyl and SulfamateNCI 55 cell line panel80-fold greater mean activity than 2-methoxyestradiol acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25O4- B11825624 A-Estradiol 2-Acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25O4-

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]acetate

InChI

InChI=1S/C20H26O4/c1-20-7-6-13-14(16(20)4-5-18(20)22)3-2-11-9-17(21)12(8-15(11)13)10-19(23)24/h8-9,13-14,16,18,21-22H,2-7,10H2,1H3,(H,23,24)/p-1/t13-,14+,16-,18-,20-/m0/s1

InChI Key

NJSDZHOPOJPWOQ-AJMRNRSSSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)CC(=O)[O-])O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)CC(=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of A-Estradiol 2-Acetate (B119210)

The introduction of an acetyl group at the C-2 position of the estradiol (B170435) A-ring is a key transformation. Achieving regioselectivity is crucial to avoid substitution at the C-4 position.

Friedel-Crafts Regioselective Ortho-Acetylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile that attacks the electron-rich aromatic A-ring of the estradiol scaffold. sigmaaldrich.comkhanacademy.org

For the ortho-acetylation of estradiol, the directing effect of the C-3 hydroxyl group is paramount. This hydroxyl group is an activating, ortho-, para-director. To achieve selective acetylation at the C-2 position (ortho to the hydroxyl group), careful selection of the Lewis acid catalyst and reaction conditions is necessary to favor kinetic control over thermodynamic control. While Friedel-Crafts alkylations are known to sometimes result in poly-substituted products, the acylation reaction is generally more controllable as the resulting ketone product is deactivated, preventing further substitution. organic-chemistry.orgyoutube.com

Precursor Compounds and Reaction Conditions

The synthesis of A-Estradiol 2-Acetate via regioselective acylation starts with a suitably protected estradiol precursor. The phenolic hydroxyl group at C-3 is the primary site of reactivity on the A-ring.

A common strategy to control regioselectivity involves the use of precursor compounds where other reactive sites are protected. For instance, starting with estradiol 3-acetate or 3-methoxy estradiol can direct the acylation to the desired position. An alternative approach to achieving 2-substitution involves an initial mercuriation step. Estradiol derivatives like 3-methoxyestra-1,3,5(10)-trien-17β-yl acetate (B1210297) can be regioselectively mercuriated at the less sterically hindered C-2 position. rsc.org This 2-mercurio derivative then serves as a versatile intermediate for the synthesis of various 2-substituted estrogens. rsc.org

Reaction Step Precursor Compound Reagents Catalyst Key Outcome
Friedel-Crafts AcylationEstradiol or protected derivativeAcetyl chloride or Acetic anhydrideLewis Acid (e.g., AlCl₃)Introduction of acetyl group at C-2
Mercuriation3-methoxyestra-1,3,5(10)-trien-17β-yl acetateMercuric acetateNot specifiedFormation of a 2-chloromercurio derivative
Substitution2-mercurio derivativeHalogenating agent, etc.Not specifiedSynthesis of 2-halogeno or 2-hydroxy estrogens

Synthesis of Related 2-Substituted Estradiol Derivatives

The C-2 position of the estradiol A-ring is a common target for modification to produce derivatives with unique biological activities or properties for research applications.

A-Ring Halogenation Techniques (e.g., Iodination)

Halogenation of the estradiol A-ring can be achieved using various electrophilic halogenating agents. The reaction of estradiol with N-chlorosuccinimide and a bromide ion source can lead to A-ring bromination. acs.org For iodination, reagents such as N-iodosuccinimide (NIS) can be activated by a Lewis acid catalyst. organic-chemistry.org Another effective method involves using elemental iodine (I₂) in the presence of an oxidizing agent like nitric acid. youtube.com The choice of solvent can also play a crucial role; for example, hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org These reactions allow for the synthesis of compounds like 2-iodo-17α-ethynylestradiol. nih.gov

Halogenation Method Reagents Catalyst/Activator Typical Substrate
BrominationN-chlorosuccinimide, Bromide ionNot specifiedEstradiol
IodinationN-Iodosuccinimide (NIS)Iron(III) triflimideAromatic compounds
IodinationIodine (I₂)Nitric Acid (oxidant)Aromatic rings
General HalogenationN-halosuccinimides (NCS, NBS, NIS)Hexafluoroisopropanol (solvent)Arenes and heterocycles

Synthesis of 2-Heterocyclic Estradiol Derivatives

The fusion of heterocyclic rings to the estradiol scaffold is a strategy used to create hybrid molecules with novel properties. nih.gov One approach involves synthesizing derivatives where a benzoxazolone ring, a versatile pharmacophore, is integrated with the A-ring of estradiol. nih.gov This can be achieved by constructing the heterocyclic ring from precursor molecules. For example, a 2-aminophenol (B121084) can undergo ring closure with reagents like carbonyldiimidazole (CDI) to form the benzoxazolone structure. nih.gov By starting with an estradiol molecule functionalized at the C-2 and C-3 positions, a fused heterocyclic system can be generated.

Derivatization for Specific Research Applications (e.g., Fluorescent Tagging, Complexation)

Derivatization of estradiol is essential for various analytical and research purposes, such as enhancing detection in assays or visualizing the molecule in biological systems.

Fluorescent Tagging: Fluorescent labels can be attached to estradiol to study its interaction with receptors and its distribution in cells.

Dansyl Chloride: This reagent reacts with the phenolic hydroxyl group of estradiol to form a fluorescent derivative, which can be detected with high sensitivity. nih.gov This method is used in liquid chromatography for the determination of estrogens in biological samples. nih.gov

BODIPY Dyes: Novel estradiol conjugates have been synthesized using BODIPY (boron-dipyrromethene) dyes. u-szeged.hu The dye can be attached to the C-3 position of estradiol via a linker using methods like Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Williamson etherification. u-szeged.hu

Complexation and Derivatization for Mass Spectrometry: To improve detection by electrospray ionization mass spectrometry (ESI-MS), estradiol can be derivatized to introduce ionizable moieties.

4-(Dimethylamino)benzoyl chloride (DMABC): This agent reacts quantitatively with estradiol to create a derivative that is more easily ionized and detected at very low concentrations. sigmaaldrich.com

MPDNP-F: 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) is another derivatizing agent that enhances assay sensitivity and specificity in LC/ESI-MS/MS analysis. nih.govnih.gov

Derivatization Purpose Reagent Application Detection Method
Fluorescent TaggingDansyl chlorideQuantification in biological materialsFluorescence Detection
Fluorescent TaggingBODIPY alkyne/BODIPY-OHCellular imaging, receptor studiesFluorescence Microscopy
Enhanced MS Detection4-(Dimethylamino)benzoyl chloride (DMABC)Sensitive analysis of estradiolLC/MS
Enhanced MS DetectionMPDNP-FQuantification in serum/plasmaLC/ESI-MS/MS

Chemical Modification Strategies for Structure-Activity Relationship Studies

The exploration of the structure-activity relationships (SAR) of estradiol derivatives has been a cornerstone in the development of new therapeutic agents. Modifications to the steroidal skeleton have profound effects on the biological activity, receptor binding, and metabolic stability of these compounds. A key area of investigation has been the chemical modification of the A-ring of estradiol, particularly at the C-2 position. These studies aim to elucidate the structural requirements for various biological activities, including estrogenic, anti-estrogenic, and anticancer effects.

Systematic modifications at the 2-position of the estradiol and estrone (B1671321) core have been a fertile ground for SAR studies. The introduction of a variety of substituents, ranging from simple alkyl and halo groups to more complex moieties, has yielded compounds with significantly altered pharmacological profiles compared to the parent estradiol molecule.

Impact of 2-Position Substituents on Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of estrogen-dependent breast cancer. Research into 2-substituted estrogens has revealed that modifications at this position can significantly influence their ability to inhibit aromatase.

A study on a series of 2- and 4-substituted estrone analogs demonstrated that the introduction of halogeno and methyl groups at the C-2 position markedly increased their affinity for aromatase nih.gov. The corresponding estradiol analogs were found to be weaker inhibitors than the estrone counterparts, suggesting the importance of the 17-carbonyl group for a stable enzyme-inhibitor complex nih.gov. All the tested inhibitors acted in a competitive manner nih.gov.

Table 1: Apparent Ki values of 2-substituted estrone derivatives as aromatase inhibitors.
CompoundSubstituent at C-2Apparent Ki (μM)
Estrone-H2.5
2-Fluoroestrone-F0.66
2-Chloroestrone-Cl0.25
2-Bromoestrone-Br0.10
2-Methylestrone-CH30.45

Influence of 2-Position Modifications on Estrogen Receptor Binding and Activity

The binding affinity of estradiol derivatives to the estrogen receptors (ERα and ERβ) is a critical determinant of their estrogenic or anti-estrogenic activity. Generally, alkyl substitutions on the A-ring of estradiol tend to impair binding to the estrogen receptors uomustansiriyah.edu.iq.

A comprehensive study on a large number of endogenous and synthetic estrogen metabolites provided insights into the structural determinants for ER subtype-selective binding oup.comoup.com. While this study did not specifically focus on 2-acetate derivatives, it highlighted that substitutions on the A-ring can modulate the binding affinity for ERα and ERβ. For instance, 2-hydroxyestrone, a major metabolite of estradiol, showed a preferential binding affinity for ERα over ERβ oup.comoup.com.

2-Methoxyestradiol (B1684026) and its Analogs: A Case Study in SAR

2-Methoxyestradiol (2ME2), an endogenous metabolite of estradiol, has garnered significant attention for its potent anti-cancer and anti-angiogenic properties, with no associated estrogenic activity nih.govnih.gov. The structure-activity relationships of 2ME2 and its synthetic analogs have been extensively studied to improve its bioavailability and therapeutic efficacy nih.gov.

Structural modifications of 2ME2 have encompassed all four rings of the steroid, as well as the introduction of various substituents at the C-2 position and modifications at the C-17 position nih.gov. These studies have led to the development of novel 2-methoxyestradiol derivatives with enhanced apoptotic-inducing activities researchgate.net.

Table 2: Overview of Modification Strategies for 2-Methoxyestradiol (2ME2) Analogs.
Modification SiteTypes of ModificationsObserved Effects on Activity
A-Ring (C-2)Substitution of the methoxy (B1213986) group with other alkoxy or halo groups.Alteration of anti-proliferative and anti-angiogenic activity.
D-Ring (C-17)Substitution of the hydroxyl group with alkyl, ethynyl, or other functional groups.Modulation of metabolic stability and potency.
B/C-RingsHomologation and aromatization.Changes in the overall conformation and receptor interaction.

While direct and detailed research findings on the structure-activity relationship of this compound are not extensively available in the public domain, the broader investigation into 2-substituted estradiol derivatives provides a solid framework for understanding how modifications on the A-ring can be strategically employed to fine-tune the biological activity of steroidal compounds for various therapeutic applications.

Compound Index

Compound Name
This compound
Estradiol
Estrone
2-Fluoroestrone
2-Chloroestrone
2-Bromoestrone
2-Methylestrone
2-hydroxyestrone
2-Methoxyestradiol (2ME2)

Metabolic Pathways and Enzymatic Biotransformations

Prodrug Concept and Hydrolysis of A-Estradiol 2-Acetate (B119210)

A-Estradiol 2-Acetate is a prodrug, a pharmacologically inactive compound that is converted into its active form, 17β-estradiol, within the body. patsnap.comdrugbank.com This conversion is essential for its biological activity, as the acetate (B1210297) ester itself does not effectively bind to estrogen receptors. drugbank.com The prodrug strategy is employed to improve the oral bioavailability of estradiol (B170435). google.com

The activation of this compound occurs through hydrolysis, a chemical reaction that cleaves the acetate group from the estradiol molecule. patsnap.com This process is catalyzed by non-specific esterase enzymes present in various tissues. fda.gov The deacetylation is remarkably rapid; in vitro studies using human serum have shown the hydrolysis half-life of estradiol acetate to be as short as 28 seconds. fda.gov This efficient conversion ensures that the inactive prodrug is quickly transformed into the potent, active hormone 17β-estradiol. fda.gov

The enzymatic hydrolysis of this compound is not confined to a single location but occurs in several sites throughout the body. Following oral administration, the compound is subject to extensive first-pass metabolism. nih.gov Key sites of activation include the intestinal mucosa, where enzymes hydrolyze the ester during absorption, and the liver, a major hub for drug metabolism. google.comfda.gov Esterases present in the blood serum also contribute significantly to the rapid deacetylation of the compound as it circulates. fda.gov Due to this rapid and widespread hydrolysis, the parent compound, estradiol acetate, is often not detectable in serum following administration. fda.gov

Estradiol Hydroxylation Pathways

Once this compound is hydrolyzed to 17β-estradiol, the active hormone undergoes further metabolism, primarily through hydroxylation. This process, catalyzed by the cytochrome P450 (CYP) family of enzymes, involves the addition of hydroxyl (-OH) groups to the steroid structure at different positions. wikipedia.orgclinpgx.org These modifications produce a variety of metabolites with differing biological activities and are crucial for the eventual detoxification and excretion of the hormone. researchgate.net The three main pathways are 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation. wikipedia.orgresearchgate.net

The 2-hydroxylation pathway is the predominant route for estradiol metabolism, particularly in the liver. wikipedia.org This reaction is mediated by several CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP3A4 in the liver, while CYP1A1 and CYP3A4 are active in extrahepatic tissues. wikipedia.orgrupahealth.com The primary product of this pathway is 2-hydroxyestradiol (B1664083), a type of catechol estrogen. wikipedia.org

The 4-hydroxylation of estradiol is a minor pathway in the liver but is more significant in extrahepatic tissues such as the breast, ovary, and uterus. wikipedia.org The primary enzyme responsible for this conversion is CYP1B1. wikipedia.orgrupahealth.com This pathway leads to the formation of 4-hydroxyestradiol (B23129), another catechol estrogen. wikipedia.org

Unlike the 2-hydroxy metabolites, the products of the 4-hydroxylation pathway exhibit more potent estrogenic activity. wikipedia.org Furthermore, 4-hydroxyestradiol is considered potentially carcinogenic. wikipedia.org Its harmful potential stems from its ability to be oxidized into reactive semiquinones and quinones, which can bind to DNA and cause mutations, potentially initiating cancer. rupahealth.compnas.org This pathway is therefore considered the most genotoxic of the estrogen metabolic routes. rupahealth.com

The 16α-hydroxylation pathway represents another major route of estrogen metabolism, catalyzed by enzymes such as CYP1A1, CYP1A2, CYP2C8, and CYP3A isoforms. wikipedia.orgnih.gov This pathway results in the formation of metabolites like 16α-hydroxyestrone and estriol (B74026). wikipedia.orgnih.gov

Research Findings on Estradiol Metabolism

Table 1: Key Enzymes in Estradiol Hydroxylation

Metabolic PathwayPrimary EnzymesPrimary Location(s)
2-HydroxylationCYP1A2, CYP3A4, CYP2C8, CYP2C9 (Hepatic); CYP1A1, CYP3A4 (Extrahepatic) wikipedia.orgrupahealth.comLiver (Major), Other Tissues wikipedia.org
4-HydroxylationCYP1B1 wikipedia.orgrupahealth.comBreast, Ovary, Uterus (Extrahepatic) wikipedia.org
16α-HydroxylationCYP1A1, CYP1A2, CYP2C8, CYP3A isoforms wikipedia.orgLiver and other tissues rupahealth.comnih.gov

Table 2: Characteristics of Major Estradiol Hydroxylation Metabolites

PathwayResulting Metabolite(s)Key Characteristics
2-Hydroxylation2-Hydroxyestradiol, 2-Hydroxyestrone wikipedia.orgWeakly estrogenic or anti-estrogenic; considered a protective/detoxification pathway. nih.govchiro.org
4-Hydroxylation4-Hydroxyestradiol, 4-Hydroxyestrone wikipedia.orgPotent estrogenic activity; can be oxidized to form genotoxic quinones, potentially carcinogenic. wikipedia.orgrupahealth.com
16α-Hydroxylation16α-Hydroxyestrone, Estriol wikipedia.orgPotent estrogen agonists; associated with a strong estrogenic state and cell proliferation. rupahealth.comtaylorandfrancis.com

Enzymes Involved in Estrogen Metabolism

A variety of enzymes play critical roles in the metabolic conversion of estradiol into estrogenically inactive metabolites that are then excreted. These enzymes are responsible for both the activation and inactivation of estrogens, thereby controlling their physiological effects at both systemic and local tissue levels.

The initial and rate-limiting step in the metabolism of estrogens is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These reactions primarily occur in the liver, where CYP enzymes are abundant.

CYP1A1 and CYP1A2 : These enzymes are primarily responsible for the 2-hydroxylation of estradiol and estrone (B1671321), leading to the formation of 2-hydroxyestradiol and 2-hydroxyestrone, respectively. CYP1A2 is a major player in this conversion in the liver, while CYP1A1 is more active in extrahepatic tissues. The resulting 2-hydroxy metabolites are considered less estrogenic and are precursors to the anti-proliferative metabolite 2-methoxyestradiol (B1684026).

CYP1B1 : This enzyme specifically catalyzes the 4-hydroxylation of estradiol, producing 4-hydroxyestradiol. CYP1B1 is highly expressed in estrogen target tissues like the mammary glands, ovaries, and uterus. Unlike the 2-hydroxy metabolites, 4-hydroxyestradiol is a potent metabolite that can generate free radicals, which may lead to cellular damage.

Other CYPs : Other isoforms, such as CYP3A4 and CYP2C9, also contribute to estrogen metabolism. CYP3A4, along with CYP1A2, is important for 2-hydroxylation in the liver. CYP3A4 can also form 16α- and 16β-hydroxyestrogens.

The table below summarizes the primary reactions catalyzed by these CYP enzymes.

Enzyme FamilyKey IsoformsPrimary SubstratesMajor ProductsLocation of Activity
CYP1A CYP1A1, CYP1A2Estradiol, Estrone2-Hydroxyestradiol, 2-HydroxyestroneLiver (CYP1A2), Extrahepatic tissues (CYP1A1)
CYP1B CYP1B1Estradiol, Estrone4-Hydroxyestradiol, 4-HydroxyestroneEstrogen target tissues (breast, ovary, uterus)
CYP3A CYP3A4Estradiol, Estrone2-Hydroxyestradiol, 4-Hydroxyestradiol, 16-hydroxyestrogensLiver

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes is crucial for regulating the biological activity of steroid hormones by catalyzing the interconversion between 17-ketosteroids and the more potent 17β-hydroxysteroids. These enzymes play a key role in controlling the local concentrations of active estrogens and androgens in various tissues.

At least five isoenzymes of 17β-HSD have been identified, each with distinct tissue-specific expression, substrate specificity, and catalytic activity (reductive or oxidative).

17β-HSD Type 1 : This enzyme primarily catalyzes the conversion of the less active estrone into the highly potent estradiol. It is considered the principal isoenzyme for estradiol production in glands and is also expressed in estrogen target tissues like the breast and endometrium.

17β-HSD Type 2 : In contrast to Type 1, this enzyme mainly catalyzes the oxidative reaction, converting estradiol back to estrone, thereby inactivating it. This isoform is widely expressed in tissues including the liver, endometrium, and placenta.

Other Types : Other types, such as Type 4, also contribute to the degradation of estradiol to estrone. Type 12 has also been implicated in the conversion of estrone to estradiol.

This enzymatic control allows individual cells to regulate their intracellular estrogen levels, a concept known as intracrinology.

EnzymePrimary FunctionReaction CatalyzedCommon Tissues of Expression
17β-HSD Type 1 ActivationEstrone → EstradiolOvaries, Placenta, Breast, Endometrium
17β-HSD Type 2 InactivationEstradiol → EstroneLiver, Intestines, Endometrium, Placenta
17β-HSD Type 4 InactivationEstradiol → EstroneWidespread
17β-HSD Type 12 ActivationEstrone → EstradiolOvaries

Catechol-O-methyltransferase (COMT) is a key Phase II enzyme that inactivates catechol estrogens, the products of CYP-mediated hydroxylation. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of catechol estrogens, forming methoxy (B1213986) estrogens. This methylation process is crucial for several reasons:

It significantly reduces the potential for oxidative DNA damage by preventing the catechol estrogens from being oxidized to reactive semiquinones and quinones.

It leads to the formation of metabolites like 2-methoxyestradiol, which has demonstrated antiproliferative properties.

COMT methylates both 2-hydroxy and 4-hydroxy catechol estrogens. However, the methylation of 4-hydroxyestrogens is generally more efficient than that of 2-hydroxyestrogens. Genetic variations in the COMT gene can lead to differences in enzyme activity, which may influence an individual's estrogen metabolism and associated health risks.

Sulfation is a major pathway in the conjugation and inactivation of steroid hormones. This process is regulated by two key enzymes: sulfotransferases (SULTs) and steroid sulfatase (STS).

Sulfotransferases (SULTs) : These enzymes catalyze the transfer of a sulfonate group from a donor molecule (PAPS) to estrogens, primarily at the 3-phenolic group. This conjugation increases the water solubility of the estrogens, inactivates them, and facilitates their excretion. Estrogen sulfotransferase (SULT1E1) is a key enzyme in this process.

Steroid Sulfatase (STS) : This enzyme catalyzes the reverse reaction, hydrolyzing sulfate (B86663) esters like estrone sulfate (E1-S) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S) back to their unconjugated, biologically active forms (estrone and DHEA). STS plays a crucial role in providing a pool of estrone that can be converted to estradiol in peripheral tissues, which is particularly important in postmenopausal women.

The balance between the activities of SULTs and STS is a critical determinant of the levels of active estrogens in local tissues. An imbalance, often with increased STS activity, has been observed in hormone-dependent diseases.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Conjugation reactions represent the Phase II of estrogen metabolism, where the parent hormone or its Phase I metabolites are modified by the addition of polar molecules

Enzymatic Transformations in Specific Biological Compartments (e.g., Feto-Placental Unit)

The feto-placental unit is a unique and highly active endocrine system, characterized by a synergistic relationship between the fetus and the placenta to produce steroid hormones essential for maintaining pregnancy. aacrjournals.orgnih.gov The enzymatic activities of the fetal and placental compartments are distinct yet complementary. aacrjournals.org

The placenta possesses a high capacity to aromatize C19 androgens into estrogens, a critical step in estrogen biosynthesis. aacrjournals.orgyoutube.com Key enzymes involved in this process include aromatase (CYP19A1), sulfatase, and various hydroxysteroid dehydrogenases (HSDs). youtube.com The placenta, however, lacks certain enzymes, such as 17α-hydroxylase/17,20-lyase, and therefore relies on precursors supplied by both the maternal and fetal adrenal glands. nih.gov

The fetus is metabolically active and can convert acetate into cholesterol, a fundamental precursor for steroidogenesis. aacrjournals.org The fetal liver, in particular, plays a crucial role in steroid metabolism, including the 16α-hydroxylation of dehydroepiandrosterone sulfate (DHEA-S), a precursor for estriol synthesis. mdpi.com

The transformation of estradiol within the feto-placental unit involves several key enzymatic reactions:

Aromatization: The placental aromatase enzyme converts androgens, such as testosterone (B1683101) and androstenedione, derived from the fetal and maternal adrenals, into estradiol and estrone, respectively. nih.gov

Sulfation and Desulfation: The fetus extensively sulfates steroids, rendering them biologically inactive. nih.gov The placenta, conversely, has high sulfatase activity, which hydrolyzes these sulfate conjugates, reactivating them for further metabolism. aacrjournals.orgnih.gov

Interconversion of Estrone and Estradiol: The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) plays a pivotal role in the interconversion of the less potent estrone to the highly potent estradiol. nih.govwikipedia.org The placenta can metabolize estradiol to estrone, a less potent estrogen, which can then enter the fetal circulation. nih.gov

The intricate interplay of these enzymatic activities ensures a high level of estrogen production required to support pregnancy. The specific metabolism of "this compound" within the feto-placental unit is not detailed in the existing scientific literature. However, based on the known metabolic pathways for other estrogen esters, it is plausible that it would first undergo hydrolysis by esterases to yield estradiol. patsnap.com This free estradiol would then be subject to the metabolic pathways described above.

Table 1: Key Enzymes in Estrogen Metabolism within the Feto-Placental Unit

EnzymeLocationFunction
Aromatase (CYP19A1)PlacentaConverts androgens to estrogens. nih.govyoutube.com
SulfatasePlacentaHydrolyzes steroid sulfates, activating them. aacrjournals.orgnih.gov
SulfotransferaseFetusSulfates steroids, inactivating them. aacrjournals.org
17β-Hydroxysteroid Dehydrogenase (17β-HSD)Placenta, FetusInterconverts estrone and estradiol. nih.govwikipedia.org
16α-hydroxylaseFetal LiverHydroxylates DHEA-S for estriol synthesis. mdpi.com

Inhibition of Estradiol Transformations by Specific Compounds (e.g., Acetate)

The inhibition of enzymes involved in estradiol metabolism is a key area of research, particularly for the treatment of estrogen-dependent diseases. nih.govnih.gov While various synthetic compounds have been developed as potent inhibitors of enzymes like aromatase and 17β-HSD, the direct inhibitory effect of simple acetate on these enzymatic transformations is not well-documented in the scientific literature.

One study in pregnant rats demonstrated that treatment with acetate offered protection against testosterone-induced renal dysfunction and improved placental and fetal outcomes. nih.gov This suggests a potential protective role for acetate during pregnancy, although it does not provide evidence for the direct inhibition of estradiol metabolism.

The concept of competitive inhibition has been explored with compounds structurally similar to estradiol. For example, steroid bromoacetates have been shown to competitively inhibit estradiol 17β-dehydrogenase. This indicates that molecules with a similar steroid backbone can compete for the active site of the enzyme.

While direct inhibition of estradiol-metabolizing enzymes by acetate has not been established, the broader context of enzyme inhibition provides a framework for understanding how the activity of these crucial enzymes can be modulated.

Table 2: Examples of Compounds Affecting Steroid Metabolism

CompoundMechanism of Action
Aromatase Inhibitors (e.g., Letrozole, Anastrozole)Block the conversion of androgens to estrogens. aacrjournals.orgnih.gov
17β-HSD InhibitorsBlock the interconversion of estrone and estradiol. nih.govnih.gov
Medroxyprogesterone (B1676146) AcetateA progestin that can influence estrogen metabolism. nih.gov
Abiraterone AcetateInhibits androgen synthesis. youtube.com

Estrogen Receptor Binding and Molecular Signaling Mechanisms

Estrogen Receptor Subtypes: ERα and ERβ Interactions

Estradiol (B170435), the active form of Estradiol Acetate (B1210297), binds to both ERα and ERβ. drugbank.comdrugbank.com These two receptor subtypes are encoded by distinct genes and exhibit varying tissue distribution and transcriptional activities, leading to diverse physiological responses. nih.govnih.gov Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression. patsnap.comyoutube.com

Summary of Estrogen Receptor Subtype Interactions
Receptor SubtypePrimary Location ExamplesGeneral Function
ERαUterus, breasts, boneMediates classical estrogenic effects, cell proliferation
ERβOvaries, prostate, brain, boneOften counteracts ERα effects, anti-proliferative

As a prodrug, Estradiol Acetate itself does not bind to estrogen receptors; rather, it is rapidly hydrolyzed to estradiol, which then interacts with the receptors. patsnap.comdrugbank.com Estradiol exhibits high binding affinity for both ERα and ERβ. mdpi.com Kinetic studies using surface plasmon resonance have shown that agonist ligands like estradiol generally have faster association rates compared to antagonists. nih.govresearchgate.net The binding of estradiol to the receptor is a crucial step that initiates its biological activity. The dissociation of estradiol from the receptor can be complex, with studies on calf uterine estrogen receptors showing a two-component dissociation curve, suggesting the existence of two affinity states for the receptor. researchgate.net The inactive 4S monomeric form has a lower affinity for estradiol than the activated 5S dimeric form. researchgate.net

The binding of a ligand, such as estradiol, to the ligand-binding domain of an estrogen receptor induces a critical conformational change in the receptor protein. patsnap.comoup.com This alteration is essential for the subsequent steps in the signaling pathway. When an agonist like estradiol binds, the C-terminal helix of the receptor's ligand-binding domain folds over the ligand-binding pocket. nih.gov This agonist-induced conformation facilitates the recruitment of coactivator proteins, which are necessary for initiating gene transcription. patsnap.comoup.com The specific conformation adopted by the receptor is dependent on the ligand bound, which explains the differing biological activities of various estrogenic compounds. oup.comoup.com

While estradiol binds to both ERα and ERβ, the two isoforms can mediate different, and sometimes opposing, physiological effects. frontiersin.orgmdpi.com They share a high degree of similarity in their DNA-binding domains but differ more significantly in their ligand-binding and activation function domains. nih.gov This structural divergence allows for differential recruitment of co-regulator proteins, leading to isoform-specific gene regulation. nih.gov For instance, in certain cellular contexts, ERα activation is associated with promoting cell proliferation, whereas ERβ activation can have anti-proliferative effects. frontiersin.org Furthermore, various isoforms of ERα, such as ERα46 which lacks the N-terminal A/B domains, can exhibit different transcriptional activities and may compete with the full-length receptor. researchcommons.org

G Protein-Coupled Estrogen Receptor (GPER) Agonism

In addition to the nuclear receptors ERα and ERβ, estradiol is a potent agonist of the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. drugbank.comnih.govdrugbank.com GPER is a transmembrane receptor that mediates rapid, non-genomic estrogenic signals. nih.gov Activation of GPER by estradiol can trigger intracellular signaling cascades, such as the mobilization of intracellular calcium and the activation of protein kinases. e-century.us This pathway is distinct from the classical genomic pathway and is responsible for some of the rapid cellular effects of estrogens. drugbank.comnih.gov The discovery of GPER has added another layer of complexity to the understanding of estrogen signaling, implicating it in a wide range of physiological and pathological processes. nih.govfrontiersin.org

Classical Genomic Signaling Pathways

The traditional mechanism of estrogen action, known as the classical genomic pathway, involves the direct regulation of gene transcription by the estrogen receptor.

After estradiol binds to ERα or ERβ, the receptor-ligand complex forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ). youtube.comfrontiersin.org This activated dimer then translocates into the cell nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. patsnap.comnih.gov The binding of the ER dimer to the ERE recruits a complex of coactivator proteins and general transcription factors to the gene promoter. nih.gov This assembly initiates the transcription of the target gene into messenger RNA (mRNA), which is then translated into protein, ultimately producing the physiological effect of the hormone. patsnap.comdrugbank.com The affinity of the estrogen receptor for different ERE sequences can vary, which contributes to the differential regulation of target genes. uconn.edu

Key Components of Classical Genomic Signaling
ComponentDescriptionFunction
Estradiol (E2)Active estrogen hormoneBinds to and activates estrogen receptors
Estrogen Receptor (ERα/ERβ)Nuclear transcription factorUndergoes conformational change and dimerization upon ligand binding
Estrogen Response Element (ERE)Specific DNA sequence in gene promotersBinding site for the activated ER dimer
CoactivatorsProteins like SRC-1, -2, -3Recruited by the ER-ERE complex to initiate transcription

Transcriptional Regulation of Target Genes

Upon entering the nucleus, the estradiol-estrogen receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. patsnap.comnih.govcusabio.com This binding initiates the recruitment of the cellular transcription machinery, leading to the synthesis of messenger RNA (mRNA) from the target gene. nih.govdrugbank.com The mRNA is then translated into proteins that carry out the specific cellular functions attributed to estrogen. nih.govdrugbank.com

The regulation of gene expression by the estradiol-receptor complex is a dynamic process that can result in either the activation or repression of a wide array of target genes. scispace.com These genes are involved in various physiological processes, including cell cycle regulation, proliferation, and apoptosis. scispace.com For instance, genes such as cyclin D1 and c-myc, which are involved in cell proliferation, are upregulated by estradiol. scispace.com Conversely, genes that negatively regulate proliferation can be downregulated. scispace.com The specific genes that are regulated can vary depending on the cell type and the physiological context.

The interaction of the estrogen receptor with DNA is not limited to direct binding to EREs. The receptor can also modulate gene expression indirectly by associating with other DNA-binding transcription factors, such as AP-1 and Sp1, in a process known as ERE-independent signaling. drugbank.com This allows for a broader range of genomic targets and adds another layer of complexity to the transcriptional regulation mediated by estradiol.

Target Gene ExamplesFunctionRegulation by Estradiol
c-fosTranscriptional regulation, cell proliferationUpregulated
c-junTranscriptional regulation, cell proliferationUpregulated
c-mycCell cycle progression, proliferationUpregulated
Cyclin D1Cell cycle regulationUpregulated
Progesterone ReceptorHormone signalingUpregulated
Bcl-2Apoptosis inhibitionUpregulated
IGF-IGrowth and developmentUpregulated

Structure-Activity Relationships for Receptor Binding and Activation

The binding affinity of estradiol for the estrogen receptor and the subsequent activation of the receptor are highly dependent on the specific structural features of the estradiol molecule. nih.govuthscsa.edu Estradiol is a steroid hormone characterized by a four-ring structure, and specific functional groups on this structure are crucial for its biological activity. nih.gov

The phenolic A-ring of estradiol, with its hydroxyl group at the C3 position, is a critical determinant of high-affinity binding to the estrogen receptor. nih.govuthscsa.edu This hydroxyl group is thought to act as a hydrogen bond donor, forming a key interaction with the receptor's binding pocket. nih.govuthscsa.edu The hydroxyl group at the C17 position on the D-ring also contributes to binding affinity, likely acting as a hydrogen bond acceptor. nih.govuthscsa.edu

Structural FeaturePositionImportance for Binding/Activity
Phenolic A-ring-Essential for high-affinity binding
Hydroxyl groupC3Acts as a hydrogen bond donor
Hydroxyl groupC17Acts as a hydrogen bond acceptor
Steroid nucleus-Provides the necessary shape and hydrophobicity for receptor binding

Estrogen Receptor-Independent Mechanisms of Action (e.g., Antioxidant Properties)

Beyond its well-documented interactions with estrogen receptors, A-Estradiol 2-Acetate (B119210), through its active metabolite estradiol, exhibits significant biological effects that are independent of these receptors. A primary example of such non-receptor-mediated action is its antioxidant activity. This property is largely attributed to the chemical structure of estradiol and its ability to modulate cellular defense systems against oxidative stress.

The antioxidant capabilities of estradiol are multifaceted, involving both direct and indirect mechanisms. The direct mechanism is a consequence of the phenolic A-ring in the estradiol molecule. This structure allows for the donation of a hydrogen atom from its hydroxyl group to free radicals, which in turn neutralizes these reactive species and terminates the chain reactions of lipid peroxidation that can damage cell membranes. mdpi.com This free-radical scavenging is a key feature of its ability to protect against oxidative stress-induced cellular damage.

In addition to its direct scavenging activity, estradiol can also exert antioxidant effects indirectly by stimulating the activity of endogenous antioxidant enzymes. mdpi.com Studies have shown that estradiol can enhance the activity of key enzymes in the cellular antioxidant defense system, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). By upregulating these enzymes, estradiol helps to decrease the levels of reactive oxygen species (ROS) and protect cells from oxidative damage.

Research has demonstrated that the antioxidant effects of estradiol are significant in various tissues. For instance, in vascular smooth muscle cells, 17β-estradiol has been shown to upregulate the expression and activity of manganese superoxide dismutase (MnSOD) and extracellular superoxide dismutase (ecSOD), contributing to its vasoprotective effects. ahajournals.org Furthermore, studies on lipid peroxidation in rat brain homogenates have established a clear structure-activity relationship for the antioxidant potency of estradiol and related compounds, with the phenolic hydroxyl group being a prerequisite for this activity. mdpi.com

The following tables summarize key findings from various studies on the antioxidant properties of estradiol.

Table 1: Inhibition of Lipid Peroxidation by Estradiol

CompoundAssay MethodIC50 Value (µM)Source
17β-EstradiolFerric Thiocyanate (FTC)11.9 ± 1.7 nih.gov
17β-EstradiolThiobarbituric Acid Reactive Substances (TBARS)3.9 ± 0.6 nih.gov

Table 2: Effect of Estradiol on Antioxidant Enzyme Activity in Stroke Patients vs. Control

EnzymePatient GroupEstradiol (pg/mL)Enzyme ActivitySource
Superoxide Dismutase (SOD)Stroke (Male)70 ± 19176.8 ± 65.6 U/mL researchgate.net
Superoxide Dismutase (SOD)Control (Male)65 ± 14148.8 ± 62.9 U/mL researchgate.net
Glutathione Peroxidase (GPx)Stroke (Male)70 ± 194107.4 ± 1515.2 U/L researchgate.net
Glutathione Peroxidase (GPx)Control (Male)65 ± 144995.2 ± 1667.5 U/L researchgate.net
Catalase (CAT)Stroke (Male)70 ± 19504.8 ± 127.3 k/g Hb researchgate.net
Catalase (CAT)Control (Male)65 ± 14499.7 ± 123.6 k/g Hb researchgate.net

These estrogen receptor-independent antioxidant actions of estradiol contribute to its neuroprotective and vasoprotective profiles, offering a complementary mechanism to its classical genomic effects.

Preclinical Biological Activity and Mechanistic Investigations

Cellular Proliferation and Apoptosis Modulation

The influence of estradiol (B170435) on cellular processes is multifaceted, with studies demonstrating its capacity to either promote or inhibit cell proliferation and apoptosis depending on the cell type, hormonal context, and concentration.

Effects on Cancer Cell Lines (e.g., Breast MCF-7, Colon Adenocarcinoma Colo-205, Liver HepG2)

Estradiol's impact on cancer cell lines is a critical area of research, revealing cell-specific responses that are fundamental to understanding its role in tumorigenesis.

Breast Cancer (MCF-7): In the estrogen receptor-positive breast cancer cell line MCF-7, estradiol has been shown to be a potent stimulator of proliferation. researchgate.netnih.gov Studies indicate that estradiol administration increases cell viability in a dose-dependent manner. nih.gov This proliferative effect is mediated through its interaction with estrogen receptors, which leads to the transcription of genes involved in cell growth. researchgate.net Furthermore, estradiol can induce the expression of cyclooxygenase-2 (COX-2) in MCF-7 mammosphere cells, promoting their proliferation through the estrogen receptor/HER2 signaling pathway. nih.govresearchgate.net

Colon Adenocarcinoma (Colo-205): In contrast to its effects on MCF-7 cells, studies on the human colon cancer cell line Colo-205 suggest that estradiol can have a protective effect against sustained cancer cell growth. Treatment with beta-estradiol for 24 hours was shown to increase apoptosis. nih.gov This pro-apoptotic effect is associated with a decrease in the levels of c-myb protein and the subsequent reduced expression of its transcriptional target, the anti-apoptotic protein bcl-2. nih.gov

Liver Cancer (HepG2): The effect of estradiol on the liver cancer cell line HepG2 appears to be concentration-dependent. Some studies report that 17β-estradiol can inhibit the proliferation of HepG2 cells at specific concentrations and time points. nih.gov This inhibition of proliferation is suggested to be tumor-specific, as the effect was more significant in HepG2 cells compared to normal liver cells (LO2). nih.gov Conversely, other research indicates that both estradiol and the environmental estrogen bisphenol A can promote HepG2 cell proliferation by inhibiting apoptosis and stimulating telomerase activity through an estrogen receptor-dependent pathway. researchgate.net

Interactive Table: Summary of Estradiol Effects on Cancer Cell Lines

Cell Line Cancer Type Primary Effect Associated Findings
MCF-7 Breast Proliferation researchgate.netnih.gov Increased cell viability nih.gov; Induction of COX-2 nih.govresearchgate.net
Colo-205 Colon Apoptosis nih.gov Decrease in c-myb and bcl-2 expression nih.gov
HepG2 Liver Proliferation Inhibition / Promotion (Dose-dependent) nih.govresearchgate.net Inhibition of apoptosis researchgate.net; Stimulation of telomerase activity researchgate.net

Regulation of Cell Cycle Proteins (e.g., Cyclin D1, p21, p27)

Estradiol exerts its influence on cell proliferation by modulating the expression and activity of key cell cycle regulatory proteins. These proteins act as checkpoints, controlling the progression of cells through the division cycle.

Cyclin D1: As a crucial regulator of the G1 phase of the cell cycle, Cyclin D1 expression is influenced by estradiol. In cultured postmenopausal human breast tissues, treatment with 17β-estradiol (E2) led to an increase in the relative number of cyclin D1-staining cells. tandfonline.comnih.gov The induction of cyclin D1 is a key step in estrogen-mediated cell proliferation, as it is required for the subsequent upregulation of cyclin E2. nih.gov

p21 (WAF1/CIP1): The cell cycle inhibitor p21 is also a target of estradiol signaling, though its regulation can be complex. In explants of postmenopausal human breast tissue, hormonal regimens including E2 were found to increase the number of p21-positive cells. tandfonline.comnih.gov This suggests that the stimulated proliferation rate is associated with an increase in both cyclin D1 and p21. nih.gov In contrast, antiestrogen (B12405530) treatments, which block estrogen receptor signaling, cause cell cycle arrest accompanied by an up-regulation of p21 levels. nih.gov

p27 (Kip1): Another important cell cycle inhibitor, p27, is often downregulated by estradiol to promote cell proliferation. Studies on postmenopausal human breast tissues have shown that treatment with E2 decreased the number of p27-staining cells. tandfonline.comnih.gov Conversely, antiestrogens like Tamoxifen and ICI 182780 induce a G0/G1 arrest in breast cancer cells, which is associated with an up-regulation of p27 levels and increased binding to cyclin E–cdk2 complexes, thereby inhibiting their activity. nih.gov

Interactive Table: Estradiol's Regulation of Cell Cycle Proteins

Protein Function Effect of Estradiol
Cyclin D1 Promotes G1/S transition Increased expression tandfonline.comnih.gov
p21 Cell cycle inhibitor Increased expression in some contexts tandfonline.comnih.gov
p27 Cell cycle inhibitor Decreased expression tandfonline.comnih.gov

Induction of Pro-apoptotic Pathways (e.g., Caspase-3)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Estradiol's role in apoptosis is context-dependent, with evidence for both pro-apoptotic and anti-apoptotic effects. A key effector in the apoptotic cascade is Caspase-3.

In certain cellular systems, estradiol has been shown to induce apoptosis through the activation of Caspase-3. For example, 17β-estradiol caused apoptosis in rat growth plate chondrocytes in a dose-dependent manner, which was confirmed by the activation of caspase-3. nih.gov Similarly, in an in vivo model of colon cancer, estradiol monotherapy was associated with an increase in Caspase-3 proteins. nih.gov

However, in other contexts, estradiol can be protective by inhibiting apoptosis. For instance, following traumatic brain injury in rats, 17β-estradiol treatment reduced the injury-induced increase in active Caspase-3 protein levels. nih.gov This highlights the dual nature of estradiol signaling in the regulation of cell survival and death, which is highly dependent on the specific cell type and physiological or pathological conditions.

Regulation of Gene Expression in Specific Cell Types

Estradiol's biological effects are fundamentally mediated by its ability to regulate the expression of target genes. This regulation occurs in a cell-type-specific manner, leading to diverse physiological outcomes.

Effects on Endothelin Synthesis in Endothelial Cells

Endothelin-1 (B181129) is a potent vasoconstrictor peptide produced by endothelial cells, and its synthesis is modulated by estradiol. Research has shown that estradiol and its major endogenous metabolites, 2-hydroxyestradiol (B1664083) and 2-methoxyestradiol (B1684026), potently inhibit endothelin-1 synthesis. nih.govahajournals.org This inhibition occurs in a concentration-dependent manner in porcine coronary artery endothelial cells and is observed for both basal and stimulated endothelin-1 synthesis. nih.govahajournals.org Notably, the inhibitory effects of the estradiol metabolites appear to be mediated through an estrogen receptor-independent mechanism, as they were not blocked by an estrogen receptor antagonist. nih.govahajournals.orgahajournals.org This suggests an alternative signaling pathway for estradiol in the vasculature, which may contribute to its cardiovascular protective effects. nih.gov

Modulation of Tyrosine Hydroxylase Expression

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, including the neurotransmitter dopamine (B1211576). Estrogen plays a significant role in regulating the expression of TH, particularly in dopaminergic neurons of the midbrain. nih.gov Studies using cultured midbrain cells have demonstrated that estrogen increases both TH mRNA and protein levels, an effect that is blocked by an estrogen receptor antagonist. nih.gov In vivo studies in ovariectomized rats have also shown that estradiol treatment can lead to higher levels of TH mRNA in noradrenergic neurons at specific times. nih.gov Furthermore, long-term treatment of aged female rats with a combination of estradiol and medroxyprogesterone (B1676146) acetate (B1210297) resulted in greater TH fiber densities in the medial prefrontal cortex compared to no hormone replacement. oup.com These findings strongly suggest that estrogen controls dopamine synthesis and is implicated in the function and development of midbrain dopamine neurons. nih.gov

Influence on Growth Factor Gene Transcription (e.g., VEGF, TGF-α, BDNF)

Estradiol has been shown to directly regulate the gene transcription of several growth factors, playing a crucial role in processes such as angiogenesis and neuronal function.

Vascular Endothelial Growth Factor (VEGF): In endometrial cells, 17β-estradiol directly regulates VEGF gene transcription nih.gov. This estrogen-induced gene transcription is dependent on the estrogen receptor (ER) and is activated through a variant estrogen response element (ERE) located upstream from the VEGF transcription start site nih.gov. Studies in breast cancer cells have also demonstrated that 17β-estradiol modulates VEGF expression through transcriptional activation researchgate.net. The binding of estrogen receptor alpha (ERα) or beta (ERβ) to an imperfect ERE in the VEGF promoter is a key mechanism in this regulation researchgate.net.

Transforming Growth Factor-alpha (TGF-α): Estrogen can induce the production of TGF-α in estrogen receptor-positive ovarian cancer cells, which in turn acts through the epidermal growth factor (EGF) receptor to modulate cell growth in an autocrine manner nih.gov. In breast cancer cells, TGF-α has been observed to have biphasic effects on estrogen-mediated gene expression, with short-term synergistic and long-term inhibitory actions nih.gov.

Brain-Derived Neurotrophic Factor (BDNF): Estradiol is known to induce the expression of BDNF, which is significant for hippocampal function nih.gov. The BDNF gene contains an estrogen-sensitive response element, providing a direct link between estrogen and BDNF production nih.gov. This interaction is crucial for the neuromodulatory effects of estrogens and has implications for cognitive and behavioral functions nih.govnih.gov.

Table 1: Influence of Estradiol on Growth Factor Gene Transcription
Growth FactorEffect of EstradiolKey Mechanistic FindingsReferences
VEGFUpregulation of gene transcriptionDirect binding of ER to a variant ERE in the VEGF promoter. nih.govresearchgate.net
TGF-αInduction of protein productionAutocrine signaling through the EGF receptor. nih.gov
BDNFInduction of gene expressionPresence of an estrogen-sensitive response element on the BDNF gene. nih.govnih.gov

Impact on Cellular Metabolism and Bioenergetics

Estradiol plays a significant role in modulating cellular energy metabolism, including glucose utilization, mitochondrial function, and lipid synthesis.

Estradiol has been found to stimulate glucose metabolism. In estrogen receptor-positive (ER+) breast cancer cells, estradiol stimulates glucose uptake and glycolysis nih.gov. This effect is partly mediated by the induction of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that controls glycolytic flux nih.gov. Estradiol can also regulate glycolysis by promoting the expression of key glycolytic enzymes in tumor cells frontiersin.org. Furthermore, estrogens facilitate insulin (B600854) secretion and control glucose availability, which is a key aspect of their role in energy homeostasis nih.gov.

Estradiol has been shown to preserve mitochondrial function and support ATP generation. In neuroblastoma cells, 17β-estradiol can restore ATP levels that have been depleted by inhibitors of oxidative phosphorylation nih.gov. It achieves this by blunting the decline in mitochondrial membrane potential and reducing the generation of reactive oxygen species nih.gov. In the brain, estradiol enhances the maximal mitochondrial respiratory rate in neurons and glial cells, leading to an increase in ATP production nih.gov. This enhancement of oxidative phosphorylation is mediated through both ERα and ERβ nih.gov.

Estradiol can regulate the expression of key enzymes involved in fatty acid biosynthesis, such as fatty acid synthase (FASN). In hormone-responsive tumors, estradiol can regulate FASN expression nih.gov. Studies have shown that 17β-estradiol can induce the expression and activity of FASN through G protein-coupled estrogen receptor (GPER)-mediated signaling in cancer cells and cancer-associated fibroblasts nih.gov. The regulation of FASN by estradiol highlights a link between estrogen signaling and the lipogenic activity of tumor cells.

Table 2: Impact of Estradiol on Cellular Metabolism and Bioenergetics
Metabolic ProcessEffect of EstradiolKey Mechanistic FindingsReferences
Glucose Metabolism and GlycolysisStimulationInduction of PFKFB3; promotion of key glycolytic enzyme expression. nih.govfrontiersin.org
Oxidative Phosphorylation and ATP GenerationEnhancement and PreservationMaintenance of mitochondrial membrane potential; increased mitochondrial respiratory rate. nih.govnih.gov
Fatty Acid BiosynthesisRegulation of FAS expressionGPER-mediated signaling pathways. nih.govnih.gov

Neurobiological Effects in Experimental Models

Estradiol exhibits significant neuroprotective effects in various experimental models, acting through multiple mechanisms to preserve neuronal function and viability.

Anti-apoptosis: Estradiol has been demonstrated to have anti-apoptotic effects. It can increase the expression of the anti-apoptotic protein Bcl-2 and prevent the translocation of cytochrome c, activation of caspase-3, and DNA fragmentation, which are key events in programmed cell death nih.gov. In developmental models of neurodegeneration, 17β-estradiol ameliorates the neurotoxicity of various compounds by activating prosurvival proteins researchgate.net.

Growth Factor Regulation: As discussed in section 5.2.3, estradiol's ability to upregulate the expression of neurotrophic factors like BDNF is a key component of its neuroprotective action nih.gov. This regulation supports neuronal survival, growth, and plasticity.

Vascular Modulation: β-Estradiol 17-acetate has been shown to enhance the in vitro vitality of human brain microvascular endothelial cells, highlighting the protective role of estrogens on the microvasculature of the brain researchgate.netunife.it. Estradiol can modulate post-ischemic cerebral vascular remodeling, leading to improved long-term functional outcomes in animal models of stroke nih.gov. It can also inhibit the migration of human brain vascular pericytes, which may contribute to the integrity of the blood-brain barrier nih.govmdpi.com.

Table 3: Neuroprotective Mechanisms of Estradiol
MechanismDescription of EffectKey FindingsReferences
Anti-apoptosisInhibits programmed cell death pathways.Increases Bcl-2 expression; prevents caspase activation and DNA fragmentation. researchgate.netnih.gov
Growth Factor RegulationUpregulates neurotrophic factors.Induces BDNF expression, supporting neuronal health. nih.gov
Vascular ModulationProtects and remodels cerebral vasculature.Enhances vitality of brain endothelial cells; improves post-ischemic vascular remodeling. researchgate.netunife.itnih.gov

Modulation of Neuroinflammation and Oxidative Stress

Estradiol and its analogs have demonstrated significant capabilities in modulating neuroinflammation and oxidative stress in preclinical models. 17β-estradiol has been shown to alleviate neuronal loss and cell death following cortical stab wound injury by mitigating oxidative stress and neuroinflammation. nih.gov This protective effect is associated with the regulation of the nuclear factor-erythroid factor 2-related factor 2 (Nrf2), a primary transcription factor for antioxidant mechanisms. nih.gov Treatment with 17β-estradiol in an injury model led to a reduction in gliosis and proinflammatory markers such as iNOS and CD64, while decreasing inflammatory mediators like Tnf-α and COX-2. nih.gov

Estradiol is recognized as a potent agent against neurodegeneration, partly through its activation of antioxidant defense systems that scavenge reactive oxygen species (ROS), improve the function of the electron transport chain, and reduce mitochondrial DNA damage. nih.govresearchgate.net However, in environments with high oxidative stress, estradiol can be hydroxylated into catecholestrogen metabolites. These metabolites can undergo redox cycling, which produces ROS and may create a self-perpetuating toxic cascade, potentially counteracting the antioxidant benefits of the parent compound. nih.govresearchgate.net

Similarly, 17α-estradiol has shown promise in preclinical Alzheimer's disease models, where its administration resulted in a significant reduction of inflammation, as indicated by decreased microglial activation, and a reduction in neuronal loss in the hippocampus. alzdiscovery.org The loss of estrogen is hypothesized to unleash neuro-inflammation, thereby increasing the risk for Alzheimer's disease in women. biorxiv.org

Table 1: Effects of Estradiol Derivatives on Neuroinflammation and Oxidative Stress

Compound Model System Key Findings Specific Markers Modulated
17β-Estradiol Cortical Stab Wound Injury (Mice) Alleviated neuronal loss by reducing oxidative stress and neuroinflammation. nih.gov Downregulated: iNOS, CD64, Tnf-α, COX-2. Regulated: Nrf2, HO-1. nih.gov
Estradiol General Neurodegenerative Models Activates antioxidant defense systems and improves mitochondrial function. nih.govresearchgate.net Scavenges reactive oxygen species (ROS). nih.govresearchgate.net
Catecholestrogen Metabolites High Oxidative Stress Conditions Can become pro-oxidant through redox cycling, generating ROS. nih.govresearchgate.net N/A
17α-Estradiol Alzheimer's Disease (Mice) Reduced neuroinflammation and neuronal loss. alzdiscovery.org Decreased microglial activation. alzdiscovery.org

Estrogen Receptor-Independent Neuroprotective Actions

While many of estradiol's neuroprotective effects are mediated through classical estrogen receptors (ERα and ERβ), a growing body of evidence points to significant ER-independent mechanisms. nih.govnih.gov These actions are often rapid and initiated at the cell membrane, independent of the transcriptional activities typically associated with nuclear estrogen receptors. nih.gov

Immunomodulatory Activities (e.g., Leukocyte Adhesion, Cytokine Production)

Estradiol exerts considerable influence over the immune system, affecting both innate and adaptive immune responses. In the context of vascular inflammation, 17β-estradiol has been found to inhibit the adhesion of monocytes to endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α). nih.gov This effect is achieved by blocking the secretion of proinflammatory chemokines, specifically Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1), without altering the transcription of their respective genes. nih.gov

Furthermore, estradiol demonstrates broad immunomodulatory effects on cytokine production in response to pathogens. In models of bacterial infection with Staphylococcus aureus, pretreatment with 17β-estradiol decreased the gene expression and production of key proinflammatory cytokines, including TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.org This anti-inflammatory action is associated with the inhibition of the NFκB signaling pathway and reduced expression of Toll-like receptor 2 (TLR2). frontiersin.org

Studies on human uterine epithelial cells reveal that estradiol can selectively regulate innate immune functions. It stimulates the production of antimicrobial peptides like Secretory Leukocyte Protease Inhibitor (SLPI) while simultaneously inhibiting the secretion of proinflammatory mediators such as Macrophage Inhibitory Factor (MIF), IL-6, and IL-8 that are induced by TLR agonists. nih.gov

Table 2: Immunomodulatory Activities of Estradiol

Compound System/Model Effect on Leukocyte Adhesion Effect on Cytokine/Chemokine Production
17β-Estradiol TNF-α-stimulated Human Endothelial Cells Decreased adhesion of U-937 monocyte cells by 35%. nih.gov Inhibited secretion of IL-8 and MCP-1. nih.gov
17β-Estradiol Macrophages exposed to S. aureus Not Assessed Decreased gene expression and production of TNF-α, IL-1β, and IL-6. frontiersin.org
Estradiol Human Uterine Epithelial Cells Not Assessed Inhibited TLR-agonist induced secretion of MIF, IL-6, and IL-8; Stimulated antimicrobial SLPI. nih.gov

Advanced Analytical Methodologies for Research of A Estradiol 2 Acetate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating A-Estradiol 2-Acetate (B119210) from other components in a sample matrix. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroid esters like A-Estradiol 2-Acetate. Reversed-phase HPLC is particularly common, offering robust and reproducible separation.

A typical HPLC method employs a C18 bonded reversed-phase column to separate the analyte from other sample components. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, which can be adjusted to optimize the separation. researchgate.netresearchgate.net For detection, a UV detector is frequently used, with wavelengths around 280 nm being effective for estrogens. researchgate.netuspnf.com The method's linearity is a key performance characteristic; for instance, linearity for related compounds has been demonstrated over a wide concentration range, from 0.0137 to 1347 µg/mL. researchgate.net The development of HPLC methods allows for the reliable quantification of estradiol (B170435) and its derivatives in various samples, including pharmaceutical formulations. researchgate.netmtc-usa.com

Table 1: Example of HPLC Conditions for Estradiol Acetate (B1210297) Analysis
ParameterConditionReference
ColumnC18 Bonded Reversed-Phase researchgate.net
Mobile PhaseAcetonitrile-Water (50:50, v/v) researchgate.netresearchgate.net
Flow Rate1.0 mL/min researchgate.netuspnf.com
DetectionUV at 281 nm researchgate.net
Column Temperature30°C - 40°C uspnf.comamazonaws.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of steroids. However, due to the low volatility of compounds like this compound, derivatization is often required to convert them into more volatile and thermally stable forms suitable for GC analysis. bu.edunih.gov Acetylated estrogens have been found to be thermally stable, which is a prerequisite for successful GC separation. bu.edu

The separation is typically performed on capillary columns, such as those with SE-30 or DB-17HT liquid phases. oup.comcdnsciencepub.comoup.com The choice of column and temperature programming is critical for resolving the analyte from potential interferences. For example, a GC temperature program might start at 90°C and ramp up to 330°C to ensure the elution of all compounds of interest. oup.com Flame ionization detectors (FID) can be used, but coupling GC with mass spectrometry (MS) provides much higher selectivity and sensitivity. oup.com

Table 2: Typical GC Parameters for Steroid Analysis
ParameterConditionReference
ColumnDB-17HT (50% phenylmethyl polysiloxane) oup.com
Carrier GasHelium at 1.0 mL/min oup.com
Injector Temperature280°C - 290°C oup.comnih.gov
Oven ProgramInitial 90°C, ramped to 330°C oup.com
DerivatizationRequired for enhancing volatility and stability bu.edunih.gov

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is the gold standard for the detection and quantification of steroid hormones due to its exceptional sensitivity and specificity. ed.ac.uk When coupled with a chromatographic separation technique (LC or GC), it allows for the accurate measurement of this compound even at very low concentrations in complex matrices. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for quantifying estrogens in clinical and research settings, offering superior analytical sensitivity and specificity compared to other methods like immunoassays. nih.govlabcorp.com This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.

For analysis, this compound is first separated on an LC column and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure photoionization (APPI). amazonaws.com The use of stable isotope-labeled internal standards, such as deuterated estradiol, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. msacl.orgoup.com The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high specificity. nih.gov This approach allows for the detection of estradiol and its derivatives at picogram-per-milliliter (pg/mL) levels. oup.comnih.govnih.gov

Table 3: LC-MS/MS Method Parameters for Estrogen Quantification
ParameterConditionReference
ChromatographyUltra-High Pressure Liquid Chromatography (UHPLC) amazonaws.com
ColumnC18 (e.g., Kinetex XB C18) amazonaws.com
Ionization ModeHeated Electrospray Ionization (HESI), Positive or Negative Mode nih.govnih.gov
DetectionTandem Mass Spectrometry (MS/MS) msacl.org
Quantification ModeSelected Reaction Monitoring (SRM) nih.gov
Lower Limit of Quantitation (LLOQ)~3-5 pg/mL oup.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly sensitive and specific method for the analysis of this compound. oup.com As with GC, derivatization is a critical step to improve the chromatographic properties and mass spectrometric response of the analyte. oup.com Various derivatizing agents can be used, such as pentafluorobenzyl bromide (PFBBr) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), to create derivatives that are more volatile and ionize efficiently. oup.comscispec.co.th

The derivatized sample is injected into the GC system, where the components are separated. The effluent from the GC column enters the mass spectrometer, which is often operated in negative chemical ionization (NCI) mode to enhance sensitivity for electrophilic derivatives. scispec.co.th Similar to LC-MS/MS, tandem mass spectrometry (MS/MS) is used to monitor specific ion transitions, providing excellent selectivity and allowing for quantification at very low levels. oup.comoup.com This method has been successfully used to measure comprehensive sex steroid profiles in serum. oup.com

Table 4: GC-MS/MS Method Parameters for Steroid Analysis
ParameterConditionReference
DerivatizationPentafluorobenzoyl chloride (PFBO) or Trimethylsilyl (TMS) ethers nih.govoup.com
Ionization ModeNegative Chemical Ionization (NCI) or Electron Ionization (EI) scispec.co.thnih.gov
Mass AnalyzerTandem Quadrupole or Ion Trap oup.comscispec.co.th
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.gov
Limit of Quantification (LOQ)Low pg/mL range nih.gov

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the ion source for LC-MS analysis of steroids. It generates charged droplets from a liquid stream, which then desolvate to produce gas-phase ions with minimal fragmentation. ESI can be operated in either positive or negative ion mode.

However, a known challenge in the analysis of steroids like estradiol is their reduced degree of ion formation during electrospray ionization. nih.gov This can limit the sensitivity of the method, particularly when analyzing underivatized compounds. To overcome this, derivatization is often employed to introduce a readily ionizable group onto the steroid molecule, thereby enhancing the ESI signal and improving the limits of detection. ed.ac.uk For example, derivatization with reagents like dansyl chloride adds a group that is easily protonated in positive-ion ESI, significantly boosting the signal intensity. msacl.orgoup.commdpi.com The optimization of ESI source parameters, such as ion spray voltage and gas temperatures, is also critical for achieving maximal sensitivity. oup.com

Spectrophotometric Methods (e.g., Second-Derivative Spectrophotometry)

Spectrophotometric methods, particularly derivative spectrophotometry, offer a valuable analytical tool for the quantification of this compound. Conventional UV spectrophotometry can be limited by low sensitivity and susceptibility to interference from excipients and other compounds in complex mixtures. Derivative spectrophotometry enhances the resolution of spectral data by calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical treatment can effectively separate overlapping spectral bands, eliminate baseline drift, and improve the specificity of the analysis.

In the context of estradiol esters, second-derivative spectrophotometry has been successfully employed to resolve the compound of interest from interfering substances. This technique involves measuring the amplitude of derivative peaks at specific wavelengths, which corresponds to the concentration of the analyte. For instance, a study on the simultaneous determination of estradiol and medroxyprogesterone (B1676146) acetate utilized second-derivative spectrophotometry to quantify each compound without prior separation. The method involved identifying zero-crossing points, where one compound's derivative spectrum is zero, allowing for the unhindered measurement of the other.

The selection of the derivative order, the wavelength for measurement, and the solvent are critical parameters that must be optimized to achieve the desired sensitivity and selectivity. Methanol is a commonly used solvent for these analyses. The application of derivative spectrophotometry provides a relatively simple, rapid, and cost-effective alternative to more complex chromatographic techniques for the routine analysis of this compound in various formulations.

Sample Preparation Strategies

Effective sample preparation is a critical prerequisite for the accurate and precise quantification of this compound, especially when dealing with complex biological matrices or low concentrations. The primary goals of sample preparation are to isolate the analyte from interfering substances, concentrate it to a detectable level, and convert it into a form that is compatible with the chosen analytical instrument.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of steroids, including estradiol esters, from aqueous samples. This method partitions the analyte between two immiscible liquid phases. Typically, an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate is used to extract the less polar this compound from an aqueous matrix like plasma or serum. The efficiency of LLE depends on the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. While effective, LLE can be labor-intensive, time-consuming, and may result in the formation of emulsions that complicate phase separation.

Solid-Phase Extraction (SPE) offers a more efficient and automated alternative to LLE. In SPE, the sample is passed through a solid sorbent material packed in a cartridge or a 96-well plate. The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For estradiol and its esters, reversed-phase sorbents like C18 are commonly used. SPE provides higher analyte recovery, cleaner extracts, and reduces solvent consumption compared to LLE. The selection of the sorbent, conditioning and equilibration of the cartridge, sample loading conditions, wash solvents, and elution solvent are all critical steps that need to be optimized for successful extraction.

Interactive Table: Comparison of Extraction Techniques for Estradiol Esters

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid sorbent and a liquid sample
Advantages Simple, well-establishedHigh recovery, high selectivity, easily automated, reduced solvent use
Disadvantages Labor-intensive, emulsion formation, large solvent volumesHigher cost of consumables, potential for sorbent variability
Common Solvents/Sorbents Methyl tert-butyl ether (MTBE), Hexane/Ethyl AcetateC18, Hydrophilic-Lipophilic Balanced (HLB) polymers

Derivatization for Enhanced Detection

Derivatization is a chemical modification process used to convert the analyte into a derivative with improved detection characteristics for certain analytical techniques, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or mass spectrometry (MS). For this compound, derivatization can significantly enhance sensitivity, especially when analyzing picogram levels in biological fluids.

A common derivatization agent for estrogens is dansyl chloride, which reacts with the phenolic hydroxyl group of the estradiol moiety. The resulting dansylated derivative exhibits strong fluorescence, allowing for highly sensitive detection by HPLC-FLD. This approach can lower the limit of quantitation (LOQ) significantly compared to UV detection. For LC-MS/MS analysis, derivatization can improve ionization efficiency, leading to better sensitivity and specificity.

Enzymatic Digestion for Metabolite Analysis

In biological systems, estradiol and its esters can be metabolized into conjugated forms, such as glucuronides and sulfates. These conjugates are more water-soluble and are readily excreted. To analyze the total concentration of this compound and its metabolites, a hydrolysis step is required to cleave the conjugate and liberate the parent steroid.

Enzymatic digestion using enzymes like β-glucuronidase and sulfatase is a common method for this purpose. The sample is incubated with the enzyme under optimized conditions of pH, temperature, and time to ensure complete hydrolysis. For instance, β-glucuronidase from Helix pomatia is often used for the hydrolysis of both glucuronide and sulfate (B86663) conjugates. Careful optimization of the enzymatic reaction is crucial to avoid incomplete hydrolysis, which would lead to an underestimation of the total analyte concentration.

Method Validation Parameters in Academic Research (e.g., Sensitivity, Linearity, Recovery)

The validation of analytical methods is essential to ensure the reliability and accuracy of research findings. For the analysis of this compound, method validation typically involves the evaluation of several key parameters as outlined by international guidelines.

Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For estradiol and its esters in biological matrices, highly sensitive methods can achieve LOQs in the low picogram per milliliter (pg/mL) range.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, with values greater than 0.99 being desirable. For instance, a validated HPLC method for estradiol valerate (B167501) demonstrated linearity in the concentration range of 0.04-0.12 mg/mL. researchgate.net

Recovery: Recovery is a measure of the efficiency of the entire analytical procedure, including sample preparation. It is determined by comparing the analytical response of an analyte in a spiked sample to the response of a standard solution of the same concentration. Acceptable recovery values are typically in the range of 80-120%. A study on an HPLC method for estradiol valerate reported a mean recovery of 80.0%. researchgate.net

Interactive Table: Typical Method Validation Parameters for Estradiol Ester Analysis

ParameterTypical Range/ValueDescription
Linearity (R²) > 0.99Indicates the correlation between concentration and analytical signal.
Sensitivity (LOQ) pg/mL to ng/mLThe lowest concentration that can be reliably quantified.
Recovery (%) 80 - 120%The percentage of the analyte recovered during the analytical process.
Precision (%RSD) < 15%The closeness of repeated measurements of the same sample.
Accuracy (%Bias) ± 15%The closeness of the measured value to the true value.

Challenges in Low-Concentration Detection in Complex Matrices

The analysis of this compound at low concentrations in complex biological matrices such as serum, plasma, and tissue homogenates presents several analytical challenges.

One of the primary challenges is the presence of matrix effects in techniques like LC-MS/MS. Co-eluting endogenous compounds from the matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Extensive sample cleanup and the use of matrix-matched calibration standards or stable isotope-labeled internal standards are often necessary to mitigate these effects.

Another significant hurdle is achieving the required sensitivity to measure physiologically relevant concentrations of estradiol and its esters, which can be in the low pg/mL range. nih.gov Many conventional analytical methods lack the necessary sensitivity for such measurements. This necessitates the use of highly sensitive instrumentation, such as tandem mass spectrometry, and often requires derivatization to enhance the signal.

Furthermore, low recovery during sample preparation can be a problem, especially with multi-step extraction and cleanup procedures. The lipophilic nature of steroids can lead to adsorption onto laboratory plastics and glassware, resulting in analyte loss. Careful optimization of each step of the sample preparation process is crucial to maximize recovery and ensure accurate results. The complexity of the matrix can also lead to issues with selectivity , where other structurally similar endogenous steroids may interfere with the analysis, necessitating high-resolution chromatographic separation. nih.gov

Theoretical Frameworks and Computational Research Paradigms

Prodrug Theory in Steroid Hormone Action

A-Estradiol 2-Acetate (B119210) is classified as a prodrug of estradiol (B170435), the most potent endogenous human estrogen. wikipedia.orgnih.govmedpath.com A prodrug is an inactive or less active compound that is metabolized in the body into its active form. patsnap.com The core principle of this approach in steroid hormone action is to modify the active hormone, in this case, estradiol, to improve its pharmacological properties. Esterification, the process of adding an ester group like acetate (B1210297), is a common method to create steroid prodrugs. medpath.comwikipedia.org

The acetate ester at the 2-position of the estradiol molecule renders the compound less active, with significantly lower binding affinity for estrogen receptors (ERs) compared to estradiol itself. wikipedia.org Once administered, A-Estradiol 2-Acetate is subject to hydrolysis by ubiquitous esterase enzymes found throughout the body, which cleave the acetate group. wikipedia.orgpatsnap.com This enzymatic action releases the active 17β-estradiol molecule into circulation and at the tissue level. nih.govmedpath.com This conversion is essential for its biological activity, as the downstream effects are mediated by the binding of the released estradiol to its nuclear receptors, ERα and ERβ. patsnap.comdrugbank.com

The primary advantages of this prodrug strategy include enhanced stability and improved lipophilicity. medpath.comwikipedia.org Increased lipophilicity can alter the compound's absorption and distribution characteristics. By temporarily masking the active hormone, the prodrug form can protect it from rapid first-pass metabolism in the liver and gut, a common issue with orally administered estradiol that leads to low bioavailability. nih.govmedpath.com

Table 1: Key Aspects of Prodrug Theory for this compound
ConceptDescriptionRelevance to this compound
Chemical Modification Addition of an acetate ester group to the estradiol molecule.Masks the active phenolic hydroxyl group, reducing receptor affinity. wikipedia.org
Bioactivation Enzymatic cleavage of the ester bond to release the active drug.Hydrolyzed by non-specific esterases in the body to yield 17β-estradiol. patsnap.compatsnap.com
Pharmacokinetic Goal To overcome limitations of the parent drug, such as poor bioavailability.Aims to protect estradiol from rapid first-pass metabolism. medpath.com
Mechanism of Action The prodrug itself is largely inactive; the released parent drug exerts the therapeutic effect.Biological effects are attributable to the released estradiol binding to estrogen receptors. drugbank.com

Computational Modeling and Molecular Docking Studies

Computational methods are powerful tools for investigating the interactions between hormones and their receptors at a molecular level. nih.gov For this compound, these studies primarily focus on its active metabolite, estradiol, to understand how it binds to and activates estrogen receptors.

To perform computational studies when a crystal structure is unavailable, researchers often create a three-dimensional model of the target protein through homology modeling. nih.gov This technique is used to build a model of the ligand-binding domain (LBD) of human estrogen receptors (ERα and ERβ). nih.govscientific.net The process relies on the significant amino acid sequence homology between the target receptor and a template protein whose structure has been determined experimentally, often through X-ray crystallography. nih.govnih.gov

For the human estrogen receptor, a common template is the known crystal structure of other members of the nuclear receptor superfamily, such as the retinoate-X receptor (hRX). nih.govtandfonline.com By aligning the amino acid sequences, researchers can predict the secondary structures (alpha-helices and beta-sheets) of the ER LBD and use this information to construct a reliable 3D model. nih.gov This model provides the structural framework necessary for subsequent molecular docking and interaction analysis. nih.govscientific.net

In silico ligand-receptor interaction analysis, commonly known as molecular docking, uses the 3D model of the receptor to predict how a ligand, such as estradiol, will bind to it. nih.govnih.gov This computational technique places the ligand into the binding site of the receptor and calculates the binding affinity, often expressed as a binding energy score. researchgate.netjapsonline.com The goal is to identify the most stable binding pose and characterize the specific molecular interactions that stabilize the complex. nih.gov

For estradiol, these interactions within the ER LBD are well-characterized and include:

Hydrogen Bonds: The hydroxyl groups on the A and D rings of estradiol are critical for binding. The phenolic hydroxyl group at C3 typically acts as a hydrogen bond donor, while the hydroxyl at C17 acts as a hydrogen bond acceptor, forming key connections with specific amino acid residues in the binding pocket. uthscsa.edu

Hydrophobic Interactions: The steroid's nonpolar core fits into a hydrophobic pocket within the receptor, surrounded by nonpolar amino acid residues. uthscsa.edu

These docking studies help elucidate why estradiol binds with high affinity and selectivity, providing a molecular basis for its potent estrogenic activity. nih.govuthscsa.edu

Table 2: Key Amino Acid Residues in ERα Involved in Estradiol Binding
Amino Acid ResidueLocation in ERαType of Interaction with Estradiol
Glu353Helix 3Hydrogen bond with A-ring hydroxyl group. japsonline.com
Arg394Helix 5Hydrogen bond with A-ring hydroxyl group. japsonline.com
His524Helix 11Hydrogen bond with D-ring hydroxyl group. mdpi.com
Leu387, Leu391, Phe404Helices 5 & 6Form part of the hydrophobic pocket surrounding the steroid core. japsonline.comuthscsa.edu

Conceptual Frameworks for Estrogen Homeostasis (e.g., Eu-Estrogenemia)

The theory of eu-estrogenemia attempts to unify findings from basic science, clinical observations, and large-scale trials by positing that the biological effects of estrogen are highly dependent on maintaining this optimal state. elsevierpure.combohrium.com Deviations from this state, either towards deficiency (hypo-estrogenemia) or excess, can disrupt normal physiological processes. nih.gov

Within this framework, a prodrug like this compound can be viewed as a delivery vehicle designed to supply estradiol to the body. Its controlled conversion to the active hormone contributes to the total estrogen pool, which in turn influences the state of estrogen homeostasis. The pharmacokinetic profile of the prodrug, including its rate of hydrolysis and release of estradiol, is a factor in how it helps maintain or restore a state of eu-estrogenemia.

Interplay between Local and Systemic Estrogen Metabolism

Estrogen action is not solely dependent on the concentration of hormones circulating in the bloodstream (systemic levels). androgenixsolutions.com There is a critical interplay between systemic circulation and local estrogen metabolism within specific tissues. oup.comoup.com Many peripheral tissues, including adipose tissue, breast, and endometrium, have the enzymatic machinery to synthesize and metabolize estrogens locally. oup.comjohnshopkins.edunih.gov This can result in tissue concentrations of estradiol that are significantly different from, and often much higher than, those found in the plasma. oup.comresearchgate.net

This compound, as a lipophilic ester, can be distributed systemically and may accumulate in fatty tissues like adipose tissue. wikipedia.orgoup.com These tissues can then act as a reservoir for the prodrug. The subsequent enzymatic conversion of this compound to estradiol can occur locally within these tissues, mediated by intracellular esterases. nih.gov This local bioactivation contributes directly to the intracellular concentration of active hormone, potentially exerting significant effects on the tissue microenvironment that are independent of systemic blood levels. oup.comjillchmielewski.com

This dual nature of metabolism—systemic delivery followed by potential local activation—highlights a complex interplay. Systemic circulation is responsible for delivering the prodrug to target tissues, while local metabolic activity within those tissues determines the precise concentration of the active hormone available to bind to local estrogen receptors. androgenixsolutions.comoup.com

Table 3: Comparison of Local and Systemic Estrogen Dynamics
AspectSystemic MetabolismLocal Metabolism
Location Primarily liver (first-pass), blood plasma. drugbank.comIntracellularly within target tissues (e.g., adipose, endometrium). oup.comnih.gov
Primary Determinant Circulating hormone levels in the bloodstream. androgenixsolutions.comTissue-specific expression of metabolic enzymes (e.g., esterases, aromatase). oup.comnih.gov
Hormone Concentration Reflects overall production and clearance. drugbank.comCan be much higher than in plasma, reflecting local synthesis and accumulation. oup.comoup.com
Role of this compound Acts as a transport form in circulation, subject to hydrolysis in blood.Can be stored in tissues (e.g., fat) and converted locally to active estradiol, creating a local effect. nih.govoup.com

Q & A

Q. How to design a reproducible synthesis protocol for this compound suitable for multi-site studies?

  • Answer :
  • Standardization : Provide detailed SOPs with tolerances (e.g., reaction time ±5%).
  • Inter-lab validation : Use a central reference lab to calibrate instruments and distribute certified standards .
  • Ethical oversight : Appoint a principal investigator to harmonize ethics approvals across sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.